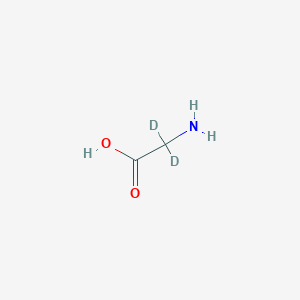

Glycine-2,2-d2

Übersicht

Beschreibung

Glycine, known for its simple structure and being a precursor in protein synthesis, plays a crucial role in numerous biological and chemical processes. Research has extended into its deuterated isotopologues, like Glycine-2,2-d2, to explore their properties and potential applications in scientific studies, including those related to understanding its crystallization and polymorphism in aqueous solutions (Huang, Stringfellow, & Yu, 2008).

Synthesis Analysis

The synthesis of Glycine-2,2-d2 involves isotopic labeling, where the hydrogen atoms are replaced with deuterium. This process can provide insights into the mechanisms of glycine's formation in extraterrestrial ices, as demonstrated by cosmic-ray particles interactions in laboratory experiments, revealing pathways for Glycine-2,2-d2 synthesis (Holtom et al., 2005).

Molecular Structure Analysis

Investigations into the molecular structure of glycine and its derivatives, including deuterated forms, have been conducted using X-ray diffraction, FTIR, and NMR spectroscopy. These studies help understand the hydrogen bonding and interactions with other molecules, offering insights into the structural aspects of Glycine-2,2-d2 (Anioła et al., 2014).

Chemical Reactions and Properties

Glycine-2,2-d2's reactivity and involvement in chemical reactions, such as its role in double-oxidative dehydrogenative cyclization, highlight its utility in synthesizing complex organic structures. Such reactions underscore the chemical versatility and potential applications of Glycine-2,2-d2 in organic synthesis (Jiang et al., 2018).

Physical Properties Analysis

The physical properties of Glycine-2,2-d2, such as solvation and hydration structures, have been thoroughly investigated to understand its behavior in aqueous solutions. Neutron diffraction measurements in alkaline aqueous solutions of glycine provide critical data on the hydration structure around glycine molecules, which is essential for comprehending the physical properties of its deuterated forms (Sugawara et al., 2000).

Chemical Properties Analysis

The chemical properties of Glycine-2,2-d2, including its behavior in various chemical environments and interactions with other substances, have been a focus of several studies. Research on the interaction between glycine and water through hydrogen bonding and the resulting complex formations offers valuable insights into the chemical properties of Glycine-2,2-d2 and its potential applications in biochemistry and materials science (Balabin, 2010).

Wissenschaftliche Forschungsanwendungen

Biomolecular NMR

- Field : Biochemistry

- Application : Glycine-2,2-d2 is used in biomolecular Nuclear Magnetic Resonance (NMR) studies .

- Method : In NMR, a sample is placed in a magnetic field and the NMR signal is produced by excitation of the nuclei sample with radio waves. The Glycine-2,2-d2 is used as a tracer in these studies .

- Results : The results of these studies can vary greatly depending on the specific research question being addressed. Typically, NMR can provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules .

Clinical Mass Spectrometry

- Field : Clinical Biochemistry

- Application : Glycine-2,2-d2 is used in clinical mass spectrometry (MS) studies .

- Method : In MS, an ion source generates ions from the chemical substances that are to be analyzed. The ions are then separated according to their mass-to-charge ratio and detected. The Glycine-2,2-d2 is used as a tracer in these studies .

- Results : The results of these studies can provide detailed information about the molecular composition and structure of the sample .

Immunofluorescence and Immunogold Electron Microscopy

- Field : Cell Biology

- Application : Glycine-2,2-d2 is used to enhance the specific antibody signal in tissue immunofluorescence and immunogold electron microscopy .

- Method : Glycine is added to the blocking buffer and antibodies are diluted in a phosphate saline solution containing glycine, Triton X-100, Tween20 and hydrogen peroxide .

- Results : This method increases the specific antibody signal in tissue immunofluorescence and immunogold electron microscopy .

Stable Isotope Labelled Compounds

- Field : Chemistry

- Application : Glycine-2,2-d2 is used as a stable isotope labelled compound .

- Method : Stable isotope labelling involves the use of non-radioactive isotopes that can act as a tracer to allow for the tracking of the labeled atoms through metabolic pathways .

- Results : This method allows for the study of the dynamics of the systems under study .

Neurotransmitter in the Central Nervous System

- Field : Neuroscience

- Application : Glycine-2,2-d2 is used in studies of the central nervous system, where glycine acts as an inhibitory neurotransmitter .

- Method : In these studies, Glycine-2,2-d2 can be used as a tracer to track the movement and uptake of glycine in the nervous system .

- Results : These studies can provide insights into the functioning of the nervous system and the role of glycine as a neurotransmitter .

Amino Acids, Flavours & Fragrances

- Field : Food Science

- Application : Glycine-2,2-d2 is used in the study of amino acids, flavours, and fragrances .

- Method : In these studies, Glycine-2,2-d2 can be used as a tracer to track the movement and uptake of glycine in various food and fragrance compounds .

- Results : These studies can provide insights into the role of glycine in the taste and smell of various foods and fragrances .

Stable Isotope Labelled Free Amino Acids & Derivatives

- Field : Chemistry

- Application : Glycine-2,2-d2,15N is a labelled glycine. Glycine is one of the non-essential amino acids for humans .

- Method : Stable isotope labelling involves the use of non-radioactive isotopes that can act as a tracer to allow for the tracking of the labeled atoms through metabolic pathways .

- Results : This method allows for the study of the dynamics of the systems under study .

Inhibitory Neurotransmitter in the Central Nervous System

- Field : Neuroscience

- Application : Glycine-2,2-d2,15N is a labelled glycine. Glycine is an inhibitory neurotransmitter in the central nervous system .

- Method : In these studies, Glycine-2,2-d2 can be used as a tracer to track the movement and uptake of glycine in the nervous system .

- Results : These studies can provide insights into the functioning of the nervous system and the role of glycine as a neurotransmitter .

Amino Acids, Flavours & Fragrances

- Field : Food Science

- Application : Glycine-2,2-d2 is used in the study of amino acids, flavours, and fragrances .

- Method : In these studies, Glycine-2,2-d2 can be used as a tracer to track the movement and uptake of glycine in various food and fragrance compounds .

- Results : These studies can provide insights into the role of glycine in the taste and smell of various foods and fragrances .

Safety And Hazards

Zukünftige Richtungen

Glycine supplementation has been suggested to improve various components of metabolic syndrome including diabetes, obesity, hyperlipidemia, and hypertension . Future research may focus on the potential benefits of increasing glycine availability to curb the progression of obesity and obesity-related metabolic disturbances .

Eigenschaften

IUPAC Name |

2-amino-2,2-dideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

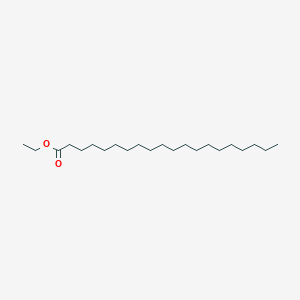

Isomeric SMILES |

[2H]C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514665 | |

| Record name | (2,2-~2~H_2_)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine-2,2-d2 | |

CAS RN |

4896-75-7 | |

| Record name | (2,2-~2~H_2_)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,8-Dihydropyrrolo[3,2-g]indole](/img/structure/B46406.png)

![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)